molecular formula C24H24ClO3P B010802 [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride CAS No. 106302-03-8

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride

Cat. No.: B010802
CAS No.: 106302-03-8
M. Wt: 426.9 g/mol
InChI Key: BRRCLIKFZISBBV-UHFFFAOYSA-M
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Description

[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride is a useful research compound. Its molecular formula is C24H24ClO3P and its molecular weight is 426.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis : Triphenylphosphonopropionbetainetriorganotin(IV) salts, which are related to the compound , have been used as catalysts for synthesizing a variety of organic compounds, including new classes of phosphonium-based compounds (Ng & Zuckerman, 1982).

  • Potential in Anti-Inflammatory Agents : [1-(Ethoxycarbonyl)-1-cyclopentyl]triphenylphosphonium bromide, a compound similar to the one , shows potential as a novel anti-inflammatory agent due to its unique crystal structure (Boys et al., 1995).

  • Synthesis of Organic Compounds : 3,3,3-Trichloropropyl-1-triphenylphosphorane, a related compound, is a convenient reagent for synthesizing various organic structures such as (Z)-1,3-enynes and 1,3-diynes (Karatholuvhu & Fuchs, 2004).

  • Synthesis of Pure Phosphonium Salts : A method has been developed for preparing pure (3-alkoxycarbonyl-2-oxopropyl)triphenylphosphonium salts, useful in various organic syntheses (Moorhoff, 1997).

  • Crystal Structure Analysis : A study involving the reaction of acetic anhydride with ethoxycarbonylmethylenetriphenylphosphorane, related to the compound of interest, revealed unexpected properties and structures (Abell, Clark, & Robinson, 1989).

  • Synthesis of Sterically Hindered Peptides : 2-Phosphonioethoxycarbonyl (Peoc) amino acids and hydroxy acids have been used for synthesizing sterically hindered peptides and dipsipeptides, demonstrating the versatility of these compounds in peptide synthesis (Kunz & Bechtolsheimer, 1982).

  • Formation of Novel Phosphonium Salts : The reaction of Ru(CO)HCl(PPh3)3 with methyl propiolate produces (methoxycarbonylethenyl)triphenylphosphonium chloride, a novel phosphonium salt (Castaño et al., 1989).

  • Synthesis of Antimicrobial Agents : Novel quaternary phosphonium acylhydrazones derived from similar compounds show selective antimicrobial activity against Gram-positive bacteria strains (Milenković, Zivkovic-Radovanovic, & Andjelković, 2020).

Properties

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRCLIKFZISBBV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378608
Record name (4-Ethoxy-2,4-dioxobutyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106302-03-8
Record name (4-Ethoxy-2,4-dioxobutyl)(triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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